4H-Pyran-2,6-dicarboxylic Acid

Beschreibung

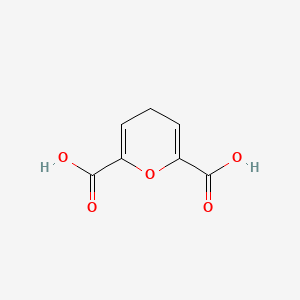

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4H-pyran-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-6(9)4-2-1-3-5(12-4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWNVFIZNRZKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706989 | |

| Record name | 4H-Pyran-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23047-07-6 | |

| Record name | 4H-Pyran-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4h Pyran 2,6 Dicarboxylic Acid and Its Precursors

De Novo Synthetic Approaches

The formation of the 4H-pyran ring from basic starting materials can be achieved through several strategic approaches, each offering distinct advantages in terms of complexity, efficiency, and substrate scope.

Multi-Step Reaction Pathways from Simple Precursors

Multi-step syntheses provide a robust, albeit often lengthy, route to the 4H-pyran core and its precursors. A common strategy involves the synthesis of 4-oxo-4H-pyran-2,6-dicarboxylic acid, also known as chelidonic acid, which serves as a key intermediate. One patented procedure for chelidonic acid begins with a condensation reaction, followed by neutralization and an extensive reflux process to yield the target molecule wisconsin.edu. This precursor can then be further modified. For instance, chelidonic acid can be decarboxylated through reflux to produce γ-pyrone, demonstrating the transformation of the initial dicarboxylic acid structure wisconsin.edu.

Another multi-step approach focuses on building the pyran ring from open-chain compounds. The synthesis of diethyl 4-oxo-4H-pyran-2,6-dicarboxylate, an important ester derivative, can be achieved from diethyl 2,4,6-trioxoheptanedioate. This reaction involves refluxing the triketone precursor in a mixture of toluene and ethanol (B145695) with a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) for several hours. This method provides a direct route to the core structure, which can then be hydrolyzed to the desired dicarboxylic acid.

One-Pot Synthetic Procedures

In contrast to sequential multi-step methods, one-pot syntheses offer a more streamlined and atom-economical approach to 4H-pyran derivatives. These procedures, often involving multicomponent reactions (MCRs), combine several reaction steps in a single vessel, minimizing intermediate isolation and purification.

Researchers have developed a one-pot protocol for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives where a key step is the formation of a dihydropyran intermediate from pyruvates and aldehydes, catalyzed by a pyrrolidine-acetic acid system oist.jp. This dihydropyran is then reacted in the same pot with ammonium acetate to yield the final pyridine (B92270) product, highlighting a methodology where the pyran ring is a transient precursor oist.jp. Such strategies demonstrate the feasibility of constructing the pyran ring under mild, one-pot conditions.

Various catalysts have been employed to facilitate the one-pot synthesis of diverse 4H-pyran derivatives. These methods often involve the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a source of active methylene (B1212753), such as malononitrile.

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| Aromatic aldehydes, malononitrile, ethyl acetoacetate | KOH loaded CaO / Solvent-free | 2-amino-4H-pyran derivatives |

| Aromatic aldehyde, cyclohexanedione, malononitrile | Dodecyl benzenesulfonic acid (DBSA) / H₂O microemulsion | 2-amino-4-(aryl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |

| Aldehydes, malononitrile, 1,3-dicarbonyl compounds | Sodium alginate (SA) / Water, room temperature | 2-amino-3-cyano-4H-pyran derivatives |

| Aromatic aldehyde, β-ketoester/β-diketone | Neodymium(III) oxide (Nd₂O₃) / H₂O/C₂H₅OH | Substituted 4H-pyran derivatives |

Condensation and Cyclization Reactions in 4H-Pyran Ring Formation

The critical step in the de novo synthesis of 4H-pyrans is the heterocyclization event that forms the six-membered oxygen-containing ring. Several classical and modern organic reactions are employed to achieve this transformation.

One fundamental approach is the cyclization of δ-dicarbonyl compounds (1,5-dicarbonyls). While analogous to the Paal-Knorr furan synthesis, the cyclization of aliphatic δ-diketones can sometimes lead to cyclohexenone byproducts. However, this pathway remains a foundational strategy for pyran ring formation.

More specialized cyclization methods include:

Cyclization of Acetylenic Carbonyl Compounds : The intramolecular attack of a carbonyl oxygen onto a carbon-carbon triple bond provides a direct route to the 4H-pyran ring. For example, 6-acetylenic ketones can be treated with zinc carbonate to facilitate the formation of substituted 4H-pyrans.

Cyclization of δ-Cyanoketones : This method involves the nucleophilic attack of a carbonyl oxygen on a cyano group, leading to the closure of the 4H-pyran ring.

Tandem Condensation and Annulation : Modern protocols often construct the pyran ring through a sequence of reactions in one pot. This can involve an initial aldol condensation or Knoevenagel condensation, followed by a Michael-type addition, and finally a dehydrating annulation (cyclization) to furnish the final 4H-pyran structure.

Functional Group Transformations and Derivatization of 4H-Pyran-2,6-dicarboxylic Acid

Once the this compound core or its precursor is synthesized, the carboxylic acid groups serve as versatile handles for further molecular elaboration through various functional group transformations.

Esterification and Amidation Routes

The conversion of the carboxylic acid moieties into esters and amides is a primary derivatization strategy. These reactions can modify the compound's physical properties and provide intermediates for further synthesis.

Esterification is commonly performed on the precursor, 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid), or its derivatives. The synthesis of dialkyl 4-oxo-4H-pyran-2,6-dicarboxylates can be accomplished either through direct esterification of chelidonic acid or via the intramolecular cyclization of dialkyl-2,4,6-trioxoheptanedioates researchgate.net. The synthesis of various 4-aryl-2,6-dimethyl-4H-pyrane-3,5-dicarboxylic acid esters has also been reported using established methods nih.gov.

Amidation provides another route to key derivatives. A notable example is the synthesis of 4-oxo-4H-pyran-2,6-dicarboxamide. This transformation is achieved by adding diethyl chelidonate to a cooled aqueous ammonia (B1221849) solution. The resulting suspension is stirred, and the diamide (B1670390) product precipitates and is isolated by filtration acs.org. The diamide can be further reacted, for example with trifluoroacetic anhydride, to yield 2,6-dicyano-4H-pyran-4-one, demonstrating its utility as a synthetic intermediate acs.orgnih.gov. Direct amidation of dicarboxylic acids with amines can also be achieved using Lewis acid catalysts like Nb₂O₅, which activate the carboxylic acid for nucleophilic attack acs.orgnih.gov.

| Starting Material | Reagent(s) | Product | Yield |

|---|---|---|---|

| Diethyl chelidonate | Aqueous Ammonia (20%) | 4-Oxo-4H-pyran-2,6-dicarboxamide | 87% acs.org |

| 4-Oxo-4H-pyran-2,6-dicarboxamide | Trifluoroacetic anhydride, Pyridine | 2,6-Dicyano-4H-pyran-4-one | Not specified |

| Pyridine-2,6-dicarboxylic acid | N-alkylanilines, Thionyl chloride | Pyridine-2,6-bis-amides | Good to moderate nih.gov |

Selective Carboxylic Acid Modification Methodologies

Selectively modifying one of the two carboxylic acid groups in a symmetrical dicarboxylic acid like this compound is a significant synthetic challenge. Success often relies on exploiting subtle differences in reactivity or using specialized reagents and conditions.

One general strategy for selective monoesterification involves using a catalytic amount of thionyl chloride in methanol at room temperature, which has been shown to selectively esterify non-conjugated carboxyl groups in the presence of aromatic or conjugated ones researchgate.net. While both carboxyl groups in this compound are conjugated, steric hindrance or electronic effects from other substituents on the pyran ring could potentially induce selectivity.

A more direct approach for achieving selective modification is demonstrated in the derivatization of 2,6-dicyano-4H-pyran-4-one, a dinitrile analog of the dicarboxylic acid. By carefully controlling the stoichiometry of the nucleophile, selective reaction at one of the cyano groups can be achieved. For instance, reacting the dicyano pyrone with one equivalent of hydroxylamine (B1172632) (prepared from NH₂OH·HCl and KOH) in methanol leads to the formation of the mono-adduct, (Z)-6-cyano-N′-hydroxy-4-oxo-4H-pyran-2-carboximidamide, in 85% yield acs.org. Using two equivalents of hydroxylamine under reflux conditions results in the formation of the bis-adduct in 98% yield acs.org. This selective formation of a mono-amidoxime from a dinitrile precursor illustrates a powerful strategy for differentiating two identical functional groups, which could then be hydrolyzed to achieve a selectively modified dicarboxylic acid derivative.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry to the synthesis of the 4H-pyran ring system focuses on reducing environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of development include the use of benign solvents, particularly water, the elimination of solvents altogether, and the use of efficient and recyclable catalysts.

Solvent-Free and Environmentally Benign Reaction Conditions

A primary goal of green synthesis is to reduce or eliminate the use of volatile and toxic organic solvents. Research into the synthesis of 4H-pyran derivatives has demonstrated successful approaches using both solvent-free methods and environmentally benign solvents like water.

Solvent-Free Synthesis: Mechanochemical methods, such as ball-milling, represent a significant advancement in solvent-free synthesis. These reactions are carried out by grinding solid reactants together, often with a catalytic amount of a solid catalyst, which obviates the need for any solvent. nih.gov For example, 4H-pyran derivatives have been prepared through the mechanochemical multicomponent reaction of aldehydes, malononitrile, and 1,3-dicarbonyl compounds. nih.gov This method offers numerous advantages, including short reaction times, high yields, and high atom economy. nih.gov

Another approach involves heating a mixture of reactants in the presence of a catalyst without any solvent. A one-pot multicomponent reaction using KOH loaded on calcium oxide (CaO) as a catalyst under solvent-free conditions has been shown to produce 4H-pyran derivatives efficiently. growingscience.comresearchgate.net Optimization studies revealed that conducting the reaction solvent-free at 60°C resulted in a 92% yield in just 10 minutes, significantly outperforming reactions conducted in various organic solvents or water. researchgate.net

Environmentally Benign Solvents: Water is considered the ideal green solvent due to its availability, non-toxicity, and non-flammability. The synthesis of 4H-pyrans has been effectively performed in water, often facilitated by a catalyst. The use of naturally occurring sodium alginate as a biopolymer organocatalyst in water at room temperature has proven effective for synthesizing 2-amino-3-cyano-4H-pyran derivatives. nih.govmdpi.com The amphoteric nature of water plays a crucial role in these reactions, contributing to higher reaction rates compared to organic solvents. nih.govmdpi.com Similarly, ultrasound-assisted synthesis of highly substituted 4H-pyrans has been achieved in pure water using triethylamine as a catalyst, highlighting the trend towards aqueous reaction media. nih.gov

Catalyst-Mediated Synthetic Enhancements

Catalysts are crucial for enhancing the efficiency and selectivity of chemical reactions while adhering to green chemistry principles. The ideal green catalyst is effective in small amounts, non-toxic, easily separated from the reaction mixture, and reusable.

Heterogeneous and Recyclable Catalysts: Heterogeneous catalysts are preferred as they can be easily recovered by simple filtration and reused, minimizing waste.

Metal-Organic Frameworks (MOFs): An amine-functionalized MOF, Cu2(NH2-BDC)2(DABCO), has been used as a heterogeneous bifunctional catalyst (containing both Lewis acid and Lewis base sites) in the solvent-free synthesis of 4H-pyrans. nih.gov

Supported Catalysts: Basic catalysts like potassium hydroxide (KOH) loaded onto calcium oxide (CaO) have been developed for the solvent-free synthesis of 4H-pyrans. growingscience.comresearchgate.net This catalyst is inexpensive, environmentally friendly, and can be regenerated and reused for at least five cycles without a significant loss in effectiveness. growingscience.com Another example is Cesium hydroxide (CsOH) supported on γ-Alumina (γ-Al2O3), which acts as a recyclable and thermally stable heterogeneous basic catalyst in ethanol at room temperature. heteroletters.org

Biocatalysts and Organocatalysts: The use of catalysts derived from natural and renewable sources is a key aspect of green chemistry.

Sodium Alginate: This naturally occurring biopolymer, extracted from brown seaweed, has been employed as a green, biodegradable organocatalyst for the synthesis of 4H-pyran derivatives in water. nih.govmdpi.comresearchgate.net Its advantages include high catalytic activity, simple separation, and reusability for at least two cycles with minimal loss of activity. nih.gov

Ionic Liquids: Task-specific ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), have been used as efficient and reusable catalysts for the solvent-free synthesis of 4H-pyrans. tandfonline.com

Optimization of Synthetic Parameters for Enhanced Yield and Purity

To maximize the efficiency and green credentials of a synthetic protocol, reaction parameters must be carefully optimized. Key parameters include the choice of solvent, catalyst loading, reaction time, and temperature.

Influence of Solvent: For the synthesis of 4H-pyran derivatives, the choice of solvent has a significant impact on reaction yield. While solvent-free conditions often provide the best results, when a solvent is necessary, water is frequently the most effective green option.

| Catalyst | Solvent | Time | Temperature | Yield (%) |

|---|---|---|---|---|

| 20% KOH loaded CaO | Solvent-Free | 10 min | 60°C | 92 |

| 20% KOH loaded CaO | Methanol | 10 h | 60°C | 70 |

| 20% KOH loaded CaO | Ethanol | 5 h | 60°C | 70 |

| 20% KOH loaded CaO | Water | 10 h | 60°C | No Reaction |

| Sodium Alginate | Water | 24 h | Room Temp. | 94 |

| Sodium Alginate | Ethanol | 24 h | Room Temp. | 50 |

| Sodium Alginate | Acetone (B3395972) | 24 h | Room Temp. | 45 |

Optimization of Catalyst Loading and Reaction Time: The amount of catalyst used is a critical parameter. Ideally, the lowest possible amount of catalyst should be used to achieve a high yield in the shortest possible time. For the synthesis of a 4H-pyran derivative using a Cu-MOF catalyst, the optimal amount was found to be 0.04 g, which gave a 95% yield in 15 minutes under solvent-free grinding conditions. nih.gov Similarly, using the ionic liquid [bmim]OH, it was determined that 20 mol% was the most effective concentration, yielding 91% of the product in 30 minutes at 50-60°C. tandfonline.com Increasing the catalyst amount further did not improve the yield or reaction time. tandfonline.com

| Entry | Catalyst (g) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 0 | 120 | Trace |

| 2 | 0.01 | 30 | 65 |

| 3 | 0.02 | 25 | 80 |

| 4 | 0.03 | 20 | 87 |

| 5 | 0.04 | 15 | 95 |

| 6 | 0.05 | 15 | 95 |

Effect of Temperature: Many green synthetic protocols for 4H-pyrans are optimized to run at room or moderate temperatures to conserve energy. The sodium alginate-catalyzed synthesis in water proceeds efficiently at room temperature. nih.gov While increasing the temperature can sometimes shorten reaction times, it may not significantly improve the yield and would increase energy consumption. nih.gov The development of protocols that are effective at ambient temperatures is a key goal in green synthesis optimization.

Chemical Reactivity and Mechanistic Investigations of 4h Pyran 2,6 Dicarboxylic Acid

Acid-Base Properties and Proton Transfer Mechanisms

The chemical nature of 4H-Pyran-2,6-dicarboxylic acid is significantly influenced by the two carboxylic acid groups attached to the pyran ring. These groups are the primary sites of proton transfer, defining the compound's acidic characteristics. The general mechanism for proton transfer involves the deprotonation of the carboxylic acid groups by a base. youtube.comyoutube.com

In a typical acid-base reaction, a base abstracts a proton (H+) from the hydroxyl moiety of one of the carboxylic acid groups. youtube.com The electrons from the O-H bond then delocalize onto the oxygen atom, forming a carboxylate anion. youtube.com This process can occur in a stepwise manner, with two distinct dissociation constants (pKa values) corresponding to the loss of the first and second protons. The related compound, 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid), is noted to be a very strong acid, indicating that the pyran-dicarboxylic acid scaffold promotes significant acidity. researchgate.netwikipedia.org

The proton transfer can be represented as follows:

First Dissociation: C₇H₆O₅ + H₂O ⇌ [C₇H₅O₅]⁻ + H₃O⁺

Second Dissociation: [C₇H₅O₅]⁻ + H₂O ⇌ [C₇H₄O₅]²⁻ + H₃O⁺

The stability of the resulting carboxylate anions is enhanced by resonance, which delocalizes the negative charge over the two oxygen atoms of the carboxylate group. This resonance stabilization is a key factor driving the acidic behavior of the compound.

Electrophilic and Nucleophilic Reaction Pathways of the Pyran Ring

The reactivity of the 4H-pyran ring in this compound is dictated by the electronic effects of the substituents and the inherent properties of the heterocyclic system.

Electrophilic Pathways: The 4H-pyran ring is a non-aromatic diene system. wikipedia.org The presence of two electron-withdrawing carboxylic acid groups at the 2- and 6-positions significantly deactivates the ring towards electrophilic attack. These groups reduce the electron density of the carbon-carbon double bonds, making them less nucleophilic. masterorganicchemistry.com However, studies on analogous systems like 2,4,4,6-tetraphenyl-4H-pyran show that electrophilic substitution, such as bromination and nitration, can occur at the 3- and 5-positions. researchgate.net This suggests that under forcing conditions, this compound might undergo similar reactions, where an electrophile is attacked by the π-electrons of the ring, followed by deprotonation to yield a substituted product. masterorganicchemistry.com

Nucleophilic Pathways: The electron-deficient nature of the pyran ring, enhanced by the dicarboxylic acid groups, makes it susceptible to nucleophilic attack. Nucleophiles can potentially add to the double bonds of the pyran ring. In related pyrone systems, such as 2,6-dicyano-4-pyrone, reactions with nucleophiles like hydroxylamine (B1172632) have been shown to selectively attack the substituent cyano groups rather than the ring itself under specific conditions. nih.gov However, other nucleophiles, such as ammonia (B1221849), can react with the pyrone ring, leading to ring-opening or transformation. nih.govresearchgate.net The reaction of 2,6-disubstituted pyrylium (B1242799) salts with carbon and nitrogen nucleophiles affords 4-substituted-4H-pyrans, demonstrating the susceptibility of the C4 position to nucleophilic attack in the charged analogue. semanticscholar.org

Ring-Opening and Rearrangement Processes of the 4H-Pyran Core

The stability of the 4H-pyran core is a critical aspect of its chemistry. The parent 4H-pyran is known to be unstable, particularly in the presence of air, and can readily disproportionate. wikipedia.org The substituents on this compound influence the stability and reactivity of the heterocyclic core.

Ring-opening reactions can be initiated by nucleophilic attack. For instance, the reaction of related 2,6-bis(hetaryl)-4-pyrones with ammonia can lead to the formation of 2,6-bis(hetaryl)pyridines. researchgate.net This transformation involves a nucleophilic attack by ammonia, followed by ring-opening and subsequent recyclization to form the more stable pyridine (B92270) ring. This type of ring transformation highlights a key reactivity pathway for the pyran core under basic conditions.

While some reactions on substituted pyrones proceed without ring-opening, the potential for such processes is a defining feature of their chemistry. nih.gov The specific conditions and the nature of the attacking nucleophile determine whether substitution or ring transformation occurs. For instance, the reaction of 2,6-dicyano-4-pyrone with hydrazines leads to ring-opening, whereas reactions with hydroxylamine or cycloadditions proceed with retention of the pyran ring. nih.gov

Complexation and Coordination Chemistry of this compound

The deprotonated form of this compound, 4H-pyran-2,6-dicarboxylate, is a versatile ligand in coordination chemistry. The presence of two carboxylate groups and a ring ether oxygen atom provides multiple potential coordination sites. Much of the detailed structural information available comes from the closely related ligand, 4-oxo-4H-pyran-2,6-dicarboxylate (chelidonate), which demonstrates remarkable coordinating versatility. nih.goviucr.orgresearchgate.net

Ligand Behavior with Transition Metal Ions

The dicarboxylate anion readily coordinates with a variety of metal ions, typically acting as a multidentate ligand. In its dianionic form, it can bridge multiple metal centers. researchgate.net Studies on the analogous chelidonate ligand show coordination with several transition metals, forming cationic, neutral, and anionic complexes. nih.goviucr.org

Examples of metal complexes with the related 4-oxo-4H-pyran-2,6-dicarboxylate ligand include:

Manganese(II): Forms a cyclic, centrosymmetric dimeric unit, [Mn₂(C₇H₂O₆)₂(H₂O)₈]. nih.gov

Copper(II): Forms a one-dimensional coordination polymer, [Cu(C₇H₂O₆)(H₂O)₄]. nih.goviucr.org

Cadmium(II): Creates a three-dimensional coordination polymer, [Cd(C₇H₂O₆)(H₂O)₂]·H₂O, where the ligand coordinates to four different cadmium centers. nih.goviucr.orgresearchgate.net

Beryllium(II) and Calcium(II): Also form complexes, highlighting the ligand's ability to coordinate with main group metals as well. nih.goviucr.org

In these structures, the carboxylate groups are the primary coordination sites, often exhibiting a bridging mode between metal ions.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of the 4H-pyran-2,6-dicarboxylate ligand to bridge metal ions makes it an excellent building block for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The geometry of the ligand, with its two carboxylate groups extending from the pyran backbone, facilitates the formation of extended network structures.

The dimensionality of the resulting framework depends on the coordination preferences of the metal ion and the reaction conditions. As seen with the analogous chelidonate ligand, the structures can range from 1D chains to complex 3D frameworks. nih.goviucr.org

The copper(II) complex forms 1D polymer chains. nih.gov

The cadmium(II) complex self-assembles into a 3D coordination polymer. nih.goviucr.orgresearchgate.net

These extended structures are of interest for their potential applications in materials science, such as in catalysis or gas storage.

Supramolecular Assembly Driven by Coordination and Hydrogen Bonding

Beyond the primary coordination bonds between the ligand and metal ions, supramolecular assembly is heavily influenced by non-covalent interactions, particularly hydrogen bonding. In the hydrated metal complexes of 4-oxo-4H-pyran-2,6-dicarboxylate, coordinated water molecules play a crucial role in extending the dimensionality of the structure.

Interactive Data Table of Related Metal Complexes

The following table summarizes crystallographic data for metal complexes formed with the related 4-oxo-4H-pyran-2,6-dicarboxylate ligand. iucr.org

| Metal Ion | Complex Formula | Crystal System |

| Be(II) | Be(H₂O)₄ | Monoclinic |

| Cu(II) | [Cu(C₇H₂O₆)(H₂O)₄] | Triclinic |

Metallacycle Formation and C-H Activation in Complexation

The dianion of 4-oxo-4H-pyran-2,6-dicarboxylic acid, often referred to as chelidonate, demonstrates significant versatility as a ligand in coordination chemistry. It readily forms a variety of metallacycles and coordination polymers with numerous metal ions. The coordination typically involves the deprotonated carboxylate groups and, in some cases, the pyranone ring's carbonyl oxygen, leading to structurally diverse complexes.

Metallacycle Formation and Coordination Modes

Research has shown that the chelidonate dianion can coordinate to metal centers in various ways, resulting in mononuclear complexes, binuclear species, one-dimensional chains, and complex three-dimensional frameworks. researchgate.netresearchgate.net The specific coordination mode and resulting structure are influenced by the metal ion, the presence of other ligands, and the reaction conditions.

For instance, with beryllium, it forms a salt-like structure, Be(H₂O)₄, where the ions are linked by extensive hydrogen bonding rather than direct coordination to the pyran ring. researchgate.net In contrast, it forms coordination polymers with other metals. With copper(II), it can form a one-dimensional polymer, [Cu(C₇H₂O₆)(H₂O)₄], where the chelidonate ligand bridges metal centers. researchgate.net With cadmium, a three-dimensional coordination polymer, [Cd(C₇H₂O₆)(H₂O)₂]·H₂O, is formed, in which the ligand is coordinated to four different cadmium sites. researchgate.net

A study involving zinc(II) and copper(II) with N,N'-bridging ligands like 4,4'-bipyridine (B149096) revealed a previously unobserved bridging coordination mode for the chelidonate ligand, designated as µ-1κ²O³´,O⁴´:2κO⁵. In these structures, the chelidonate ligand bridges zinc atoms, which are further linked by the N-donor ligands to form rhomboidal grid layers. nih.gov

The table below summarizes observed coordination behaviors of the chelidonate ligand with various metal(II) ions based on crystallographic studies.

| Metal Ion | Compound Example | Structural Motif | Coordination Details | Reference(s) |

| Be(II) | Be(H₂O)₄ | 3D H-bonded framework | Ionic interaction; no direct coordination. | researchgate.net |

| Ca(II) | (N₂H₆)[Ca(C₇H₂O₆)₂(H₂O)₂] | 3D framework via H-bonds | Anionic complex with H-bonded sheets. | researchgate.net |

| Mn(II) | [Mn₂(C₇H₂O₆)₂(H₂O)₈]·4H₂O | 3D framework | Forms a cyclic, centrosymmetric binuclear unit. | researchgate.net |

| Cu(II) | [Cu(C₇H₂O₆)(H₂O)₄] | 1D coordination polymer | Ligand bridges metal ions to form chains. | researchgate.net |

| Cd(II) | [Cd(C₇H₂O₆)(H₂O)₂]·H₂O | 3D coordination polymer | Ligand coordinates to four different metal sites. | researchgate.net |

| Zn(II) | [Zn(chel)(4,4-bipy)(H₂O)]·2H₂O | 2D coordination polymer | Bridging µ-1κ²O³´,O⁴´:2κO⁵ mode. | nih.gov |

C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis. This approach is typically catalyzed by transition metals and can proceed through several mechanisms, including oxidative addition, σ-bond metathesis, and concerted metalation-deprotonation.

Despite the extensive research into C-H activation methodologies, there is a notable lack of specific examples in the scientific literature detailing the intramolecular or intermolecular C-H activation of the pyran ring of this compound or its derivatives. While palladium-catalyzed C-H activation is a known method for synthesizing certain fused pyran ring systems, these reactions typically construct the pyran ring itself rather than functionalizing a pre-existing one.

Hypothetically, the C-H bonds at the C3 and C5 positions of the 4-oxo-4H-pyran ring could be targets for activation. A directed C-H activation approach would likely require a directing group to position the metal catalyst in proximity to these bonds. The existing carboxylate groups could potentially serve this directing role, forming a metallacycle intermediate that facilitates the activation of an adjacent C-H bond. However, without experimental evidence, this remains a speculative pathway for this specific compound.

Transformations Involving the Carboxyl Groups and Their Derivatives

The two carboxylic acid groups are the primary sites of reactivity on the this compound scaffold. They readily undergo standard transformations such as esterification, conversion to amides, and decarboxylation. The resulting derivatives can then serve as precursors for further synthetic modifications.

Esterification

The dicarboxylic acid can be converted to its corresponding dialkyl esters through Fischer esterification. This acid-catalyzed reaction involves treating the compound with an excess of an alcohol. For example, dialkyl 4-oxo-4H-pyran-2,6-dicarboxylates are synthesized by the esterification of chelidonic acid. acs.org The mechanism proceeds via protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates water to yield the ester.

Amide Formation

The synthesis of 4-oxo-4H-pyran-2,6-dicarboxamide can be achieved from the corresponding diester derivative. The reaction involves treating the diethyl ester with an aqueous solution of ammonia. This nucleophilic acyl substitution proceeds by the attack of ammonia on the ester carbonyl, leading to a tetrahedral intermediate that subsequently eliminates ethanol (B145695) to form the amide. Direct conversion from the dicarboxylic acid would require harsh heating conditions or the use of peptide coupling agents to activate the carboxyl groups.

Decarboxylation

Upon heating, 4-oxo-4H-pyran-2,6-dicarboxylic acid undergoes thermal decarboxylation to yield 4-pyrone. nih.govresearchgate.net This reaction is facilitated by the ketone at the C4 position, which allows for a mechanism analogous to the decarboxylation of a β-keto acid. The process is believed to proceed through a cyclic, concerted transition state where the carboxyl group is eliminated as carbon dioxide, forming an enol intermediate which then tautomerizes to the more stable 4-pyrone product. nih.gov

Reactions of Derivatives

The functional group derivatives of this compound are valuable synthetic intermediates.

Dicarboxamide Derivatives: The diamide (B1670390) can be dehydrated to form 2,6-dicyano-4H-pyran-4-one. This dinitrile is a versatile building block. Its reactions with nucleophiles like hydrazines can lead to pyrone ring-opening and substitution of the cyano groups to yield products such as pyrazolylacetic acid hydrazides. organic-chemistry.org In contrast, reaction with hydroxylamine can selectively occur at the cyano groups without ring opening, forming amidoximes. organic-chemistry.org

Dicarboxylate Ester Derivatives: Dialkyl 4-oxo-4H-pyran-2,6-dicarboxylates can react with various nucleophiles. For example, their reaction with glycol monoalkyl ethers in the presence of a catalytic amount of sodium methoxide (B1231860) can produce bis-substituted podands. acs.org

The following table summarizes key transformations of the carboxyl groups and their derivatives.

| Transformation | Starting Material | Reagent(s) | Product | Reference(s) |

| Esterification | 4-Oxo-4H-pyran-2,6-dicarboxylic acid | Alcohol (e.g., EtOH), Acid catalyst (e.g., TsOH) | Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate | acs.org |

| Amide Formation | Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate | Aqueous Ammonia (NH₃) | 4-Oxo-4H-pyran-2,6-dicarboxamide | organic-chemistry.org |

| Decarboxylation | 4-Oxo-4H-pyran-2,6-dicarboxylic acid | Heat | 4-Pyrone | nih.govresearchgate.net |

| Dehydration | 4-Oxo-4H-pyran-2,6-dicarboxamide | Trifluoroacetic anhydride, Pyridine | 2,6-Dicyano-4H-pyran-4-one | organic-chemistry.org |

| Ring Opening | 2,6-Dicyano-4H-pyran-4-one | Hydrazine | Pyrazolylacetic acid hydrazide | organic-chemistry.org |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4h Pyran 2,6 Dicarboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms within the molecule.

The ¹H and ¹³C NMR spectra of 4H-Pyran-2,6-dicarboxylic acid provide a fundamental fingerprint of its structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal information about the connectivity between adjacent atoms.

For this compound, the proton (¹H) NMR spectrum is expected to show distinct signals for the protons on the heterocyclic ring. The vinyl protons at the C3 and C5 positions would appear in the downfield region, characteristic of protons attached to sp²-hybridized carbons adjacent to an oxygen atom. The methylene (B1212753) protons at the C4 position, being on an sp³-hybridized carbon, would resonate further upfield. Spin-spin coupling would be observed between the protons on adjacent carbons, allowing for the tracing of their connectivity.

The carbon-¹³ (¹³C) NMR spectrum provides complementary information. Distinct signals are expected for the two carboxylic acid carbons, the olefinic carbons (C2, C6, C3, C5), and the aliphatic methylene carbon (C4). The carbonyl carbons of the dicarboxylic acid groups would have the most downfield chemical shifts. While specific experimental data for the parent acid is not widely published, analysis of related structures like ethyl 4H-pyran-4-one-2-carboxylate provides insight into the expected chemical shift ranges. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on the analysis of structurally similar pyran derivatives.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling |

|---|---|---|---|

| -COOH | ~12-13 | ~160-170 | Broad singlet |

| C2, C6 | - | ~150-155 | - |

| C3, C5 | ~6.5-7.5 | ~115-125 | Doublet of doublets |

| C4 | ~3.0-4.0 | ~30-40 | Triplet |

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a detailed map of the molecule's bonding framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks between the vinyl protons (H3/H5) and the adjacent methylene protons (H4), confirming the -CH=CH-CH₂- connectivity within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals (e.g., linking the H3/H5 signals to the C3/C5 carbon signals).

Vibrational Spectroscopy Methodologies (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com

The FT-IR spectrum of this compound would be dominated by features characteristic of the carboxylic acid groups and the pyran ring. A very broad absorption band would be expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. A strong, sharp absorption band around 1700-1730 cm⁻¹ would be indicative of the C=O (carbonyl) stretch. Additional key bands would include C=C stretching for the double bonds in the ring (around 1650 cm⁻¹) and C-O stretching for the ether linkage and carboxylic acids (in the 1000-1300 cm⁻¹ region). researchgate.net

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C double bond in the pyran ring, typically produce strong Raman signals, whereas they may be weak in the IR spectrum. spectrabase.com The symmetric vibrations of the ring structure would also be prominent in the Raman spectrum. Analysis of related compounds like pyridine-2,6-dicarboxylic acid shows distinct differences in the Raman spectra of the acid versus its salts, highlighting the technique's sensitivity to structural changes. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 (strong) | Moderate |

| Pyran Ring | C=C stretch | ~1650 (moderate) | Strong |

| Pyran Ring / Acid | C-O stretch | 1000-1300 (strong) | Moderate |

| Pyran Ring | C-H stretch (sp²) | 3000-3100 (moderate) | Moderate |

| Pyran Ring | C-H stretch (sp³) | 2850-2960 (moderate) | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₇H₆O₅, giving it a molecular weight of approximately 170.12 g/mol . nih.gov

In an MS experiment, the molecule would be ionized, and the mass of the resulting molecular ion would be detected. High-resolution mass spectrometry could confirm the elemental composition. The fragmentation of dicarboxylic acids under MS conditions often involves characteristic losses. nih.govcdnsciencepub.com For this compound, common fragmentation pathways would likely include:

Decarboxylation: The loss of one or both carboxyl groups as CO₂ (a loss of 44 Da per group).

Loss of Water: Elimination of H₂O (a loss of 18 Da).

Ring Cleavage: Fragmentation of the pyran ring itself through various pathways.

Analysis of the resulting fragment ions allows for the reconstruction of parts of the molecular structure, corroborating data from other spectroscopic methods. nih.govchalmers.se

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 170 | [M]⁺ (Molecular Ion) | - |

| 152 | [M - H₂O]⁺ | H₂O |

| 126 | [M - CO₂]⁺ | CO₂ |

| 125 | [M - COOH]⁺ | COOH |

| 82 | [M - 2CO₂]⁺ | 2 x CO₂ |

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.

Table 4: Typical Crystallographic Parameters for a Pyran Dicarboxylic Acid Derivative Data presented is hypothetical, based on published structures of similar compounds for illustrative purposes. mdpi.comqu.edu.qa

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.8 |

| b (Å) | ~6.5 |

| c (Å) | ~15.1 |

| β (°) | ~95.0 |

| Volume (ų) | ~760 |

| Z (molecules/unit cell) | 4 |

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are essential for separating the compound from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for analyzing the purity of this compound. A reverse-phase method, using a C18 stationary phase with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, would be effective. The compound's purity would be determined by integrating the peak area, with detection typically performed using a UV detector set to the λ_max of the pyran chromophore.

Gas Chromatography (GC): Due to its low volatility and high polarity, this compound is not suitable for direct analysis by GC. However, it can be analyzed after derivatization to a more volatile form, such as its dimethyl or trimethylsilyl (B98337) (TMS) ester. nih.govnih.gov

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A polar stationary phase (like silica (B1680970) gel) with a moderately polar mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid) would be used to separate the dicarboxylic acid from less polar starting materials or byproducts.

Theoretical and Computational Chemistry Studies on 4h Pyran 2,6 Dicarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of 4H-Pyran-2,6-dicarboxylic acid. These computational approaches offer a microscopic view of the molecule's behavior.

Ab Initio and Semi-Empirical Methodologies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate descriptions of electronic structure. wikipedia.org However, their computational cost can be high. Semi-empirical methods, on the other hand, offer a faster alternative by incorporating some experimental data, making them suitable for larger molecular systems. wikipedia.org These methods are based on the Hartree-Fock formalism but include approximations to simplify the calculations. wikipedia.org For the broader class of pyrans, both ab initio and semi-empirical methods have been used to explore their electronic properties and reactivity. For instance, scattering cross-sections for 2H-pyran and 4H-pyran have been calculated to understand their interaction with low-energy electrons, which is relevant to their potential roles in biological systems. arxiv.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the 4H-pyran ring and the rotational freedom of the two carboxylic acid groups mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to comprehending its chemical properties.

Conformational analysis of pyran analogues has been performed using DFT calculations to determine stable conformations. beilstein-journals.org Potential energy surface (PES) mapping helps to visualize the energy landscape as a function of specific geometric parameters, such as dihedral angles. libretexts.orglibretexts.org For similar heterocyclic systems like pyridine-2,6-dicarboxylic acid, computational studies have identified the most stable conformers and have shown good agreement with experimental crystallographic data. sid.irnih.gov Such analyses for this compound would involve systematically varying the dihedral angles of the carboxylic acid groups relative to the pyran ring to identify low-energy structures and the transition states connecting them.

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. For the synthesis of 4H-pyran derivatives, DFT calculations have been successfully used to elucidate reaction mechanisms. mdpi.com These studies often involve locating transition state structures and calculating activation energies, which helps in understanding the regioselectivity and stereoselectivity of reactions. mdpi.com A plausible reaction pathway can be established, and intermediates can be proposed and sometimes trapped and characterized experimentally to validate the computational predictions. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into intermolecular interactions and the influence of the surrounding environment, such as solvents. MD simulations have been used to study the aggregation and interactions of similar molecules like 2-pyrone-4,6-dicarboxylic acid in aqueous solutions. nih.gov These simulations can reveal how molecules interact with each other and with solvent molecules, which is crucial for understanding processes like crystallization and solubility. nih.govmdpi.com For 4H-pyran derivatives, MD simulations can elucidate how intermolecular hydrogen bonding and other non-covalent interactions influence their bulk properties. nih.gov The effect of different solvents on reaction rates and selectivity can also be investigated by simulating the system in various solvent environments. osti.gov

Spectroscopic Parameter Prediction and Validation against Experimental Data

Theoretical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results. For example, spectroscopic parameters are used to test excited-state computational methods for related molecules like pyran-4-one. wisconsin.edu For pyridine-2,6-dicarboxylic acid, DFT has been used to compute optimized geometry and vibrational frequencies, showing good agreement with experimental FTIR and FT-Raman spectra. researchgate.net Similar validation for this compound would involve comparing calculated spectroscopic data with experimentally obtained spectra to confirm its structure and conformational preferences.

Structure-Reactivity and Structure-Function Relationship (SAR) Derivation in Chemical Systems

Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship (SRR) studies are foundational in modern chemistry, aiming to correlate the specific three-dimensional structure of a molecule with its biological activity or chemical reactivity. Through computational modeling, it is possible to predict how modifications to a chemical scaffold will alter its physicochemical properties and, consequently, its function. For this compound, a systematic SAR and SRR analysis can provide a roadmap for designing derivatives with tailored properties for applications in materials science, coordination chemistry, and pharmaceuticals.

While comprehensive experimental SAR studies specifically targeting this compound are not extensively documented in the literature, its structural features allow for a theoretical derivation of these relationships based on well-established chemical principles and computational studies of related pyran-based compounds. researchgate.netbohrium.com The core structure of this compound presents several key regions amenable to modification: the carboxylic acid groups at the C2 and C6 positions, the sp³-hybridized carbon at the C4 position, and the pyran ring itself.

Key Structural Features for SAR Analysis:

C2 and C6 Carboxylic Acid Groups: These are the primary sites for hydrogen bonding and electrostatic interactions. Their acidity, polarity, and ability to act as ligands for metal chelation are critical to the molecule's function.

Pyran Ring System: The oxygen heteroatom and the conjugated double bonds influence the molecule's electronic properties, including the distribution of electron density and the HOMO-LUMO energy gap, which are determinants of chemical reactivity and optical properties. researchgate.net

Computational analyses of related 4H-pyran derivatives often employ Density Functional Theory (DFT) to investigate electronic properties and predict reactivity. nih.gov Parameters such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and various molecular descriptors are calculated to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models mathematically link structural features to observable activities.

For instance, QSAR studies on other pyran series have shown that hydrophobic and steric parameters of substituents are often critical for biological activity, such as enzyme inhibition. nih.govresearchgate.net The positive contribution of LogP in some models confirms the importance of hydrophobic interactions, while molar refractivity (MR) terms indicate that molecular size and polarizability can enhance activity. nih.gov Applying these principles to this compound suggests that converting the carboxylic acids to esters or amides would increase lipophilicity, while introducing bulky substituents at the C4 position would modulate steric interactions.

The following table summarizes the key computed molecular descriptors for the parent this compound molecule, which form the baseline for any SAR study. nih.gov

| Molecular Descriptor | Value | Potential Significance in SAR |

|---|---|---|

| Molecular Weight | 170.12 g/mol | Baseline mass for derivative design. |

| XLogP3 | 0.7 | Indicates a relatively hydrophilic character. |

| Hydrogen Bond Donor Count | 2 | Highlights the importance of the two carboxylic acid protons in intermolecular interactions. |

| Hydrogen Bond Acceptor Count | 5 | Indicates multiple sites (carbonyl and ether oxygens) for accepting hydrogen bonds. |

| Rotatable Bond Count | 2 | Low number suggests limited conformational flexibility, mainly around the carboxyl groups. |

| Exact Mass | 170.02152329 Da | Used for high-resolution mass spectrometry identification. |

| Topological Polar Surface Area | 83.8 Ų | Quantifies the polar surface, influencing transport properties and solubility. |

Building upon these baseline properties, a theoretical SAR can be derived by postulating the effects of specific structural modifications. The table below outlines hypothetical derivatizations and their predicted impact on the molecule's physicochemical properties and potential function.

| Modification Site | Hypothetical Modification | Predicted Effect on Properties | Potential Functional Impact |

|---|---|---|---|

| C2, C6 Carboxylic Acids | Conversion to Methyl Esters | Increases lipophilicity (higher LogP), removes hydrogen bond donors, reduces polarity. | Enhanced cell membrane permeability; altered metal coordination properties. |

| C2, C6 Carboxylic Acids | Conversion to Amides | Maintains hydrogen bonding capability but alters electronic nature and steric bulk. | Modified binding interactions in biological systems; potential for new polymer synthesis. |

| C4 Methylene (B1212753) Group | Substitution with a Phenyl Group | Significantly increases steric bulk and lipophilicity; introduces π-stacking potential. | Could enhance binding to hydrophobic pockets in enzymes or receptors. |

| C4 Methylene Group | Substitution with two Fluorine Atoms | Increases polarity locally; may alter ring conformation and metabolic stability. | Modulation of electronic properties and potential for improved pharmacokinetic profile. |

| Pyran Ring | Oxidation to 4-pyrone (Chelidonic Acid) | Creates a fully conjugated aromatic-like system; alters electronic properties (HOMO-LUMO gap) and planarity. | Changes in UV-Vis absorption; different reactivity profile; precursor for other heterocycles. wisconsin.edu |

Applications of 4h Pyran 2,6 Dicarboxylic Acid in Specialized Chemical Fields

Role in Polymer Chemistry and Advanced Materials Science

The rigid heterocyclic structure and the presence of two carboxylic acid groups make 4H-pyran-2,6-dicarboxylic acid and its analogues valuable components in the fields of polymer chemistry and materials science. They are utilized both as monomers for creating new polymers and as precursors for a variety of functional materials.

Monomer Applications in Polymer Synthesis

While direct polymerization of this compound is not extensively documented, its close analogue, 2-pyrone-4,6-dicarboxylic acid (PDC), has been identified as a promising monomer for the production of bio-based and biodegradable polyesters. nih.govnih.govresearchgate.net The dicarboxylic acid functionality allows it to undergo polycondensation reactions with diols to form polyesters. nih.govlibretexts.org The inclusion of the pyran ring structure into the polymer backbone can impart unique thermal and mechanical properties to the resulting materials.

Research has focused on the microbial production of PDC from renewable resources like glucose and lignin (B12514952) derivatives, highlighting its potential as a sustainable building block for a circular economy. nih.govnih.govresearchgate.net The synthesis of novel polyesters from PDC has been successfully demonstrated, yielding materials with potential applications in packaging and other areas where biodegradability is desired. nih.gov Similarly, isomers of pyridine (B92270) dicarboxylic acid, which are structurally related to pyran dicarboxylic acids, have also been investigated for polyester (B1180765) synthesis, indicating a broader interest in this class of heterocyclic monomers. wur.nl

Precursor for Functional Materials Development

4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) serves as a crucial precursor for a range of functional materials, most notably coordination polymers and other heterocyclic compounds. Its ability to chelate with a wide variety of metal ions has been extensively exploited to create materials with diverse structures and properties.

One significant application is in the synthesis of coordination polymers and metal-organic frameworks (MOFs) . The deprotonated form of chelidonic acid, the chelidonate dianion, acts as a versatile linker, bridging metal centers to form one-, two-, or three-dimensional networks. nih.govmdpi.com Researchers have synthesized numerous complexes with metals such as beryllium, calcium, manganese, copper, and cadmium, demonstrating the ligand's remarkable coordinating flexibility. nih.gov These materials exhibit complex hydrogen-bonded frameworks and have potential applications in areas like gas storage and separation. The structure of these polymers can be influenced by the choice of metal ion and the presence of other bridging ligands. mdpi.com For instance, calcium chelidonate has been synthesized and investigated for its osteoinductive activity, suggesting potential biomedical applications. mdpi.comnih.gov

Furthermore, chelidonic acid is a precursor to other valuable chemical compounds. It can be thermally decarboxylated to produce pyran-4-one (γ-pyrone) , a molecule of interest in spectroscopic studies. wisconsin.eduwikipedia.org It is also used in the synthesis of more complex functional molecules, such as organometallic ruthenium(II) complexes. These complexes, containing chelidonic acid as a ligand, have shown promising in vitro biological activities, including cytotoxic effects against cancer cell lines, outperforming standard drugs like cisplatin (B142131) in some cases. rsc.orgresearchgate.net

| Precursor Compound | Resulting Functional Material/Compound | Key Application/Significance |

| 4-oxo-4H-pyran-2,6-dicarboxylic acid | Coordination Polymers (with various metals) | Formation of 1D, 2D, and 3D networks; potential for gas storage, biomedical applications. nih.govmdpi.commdpi.com |

| 4-oxo-4H-pyran-2,6-dicarboxylic acid | Pyran-4-one (γ-pyrone) | Intermediate for spectroscopic studies and further chemical synthesis. wisconsin.eduwikipedia.org |

| 4-oxo-4H-pyran-2,6-dicarboxylic acid | Organometallic Ruthenium(II) Complexes | Potential anticancer agents with high cytotoxic activity. rsc.orgresearchgate.net |

Contributions to Supramolecular Chemistry and Molecular Recognition

The ability of this compound and its derivatives to form well-defined, non-covalent interactions makes them important tools in supramolecular chemistry and crystal engineering. These interactions are primarily driven by hydrogen bonding and metal-ligand coordination.

Self-Assembly Processes and Directed Crystal Growth

The chelidonate dianion is recognized as a valuable building block for constructing metallosupramolecular compounds and directing crystal growth. mdpi.com Its multiple oxygen atoms (from both the carboxylate groups and the pyran ring's keto group) act as effective hydrogen bond acceptors. This allows for the formation of intricate and predictable hydrogen-bonding networks, often involving water molecules, which play a crucial role in the final supramolecular organization. mdpi.com

From a crystal engineering perspective, the chelidonate ligand can be used to create specific supramolecular synthons—robust and recurring hydrogen-bonding patterns. For example, a recurrent eight-membered ring motif has been observed, formed by the interaction between a water molecule and the two carboxylate groups of a single chelidonate anion. mdpi.com These interactions can link cationic, neutral, or anionic metal complexes into complex three-dimensional frameworks. nih.gov The study of the crystal structure of chelidonic acid itself reveals layers held together by hydrogen bonds, forming a network that differs from typical carboxylic acid dimers. researchgate.net This control over solid-state assembly is fundamental to designing crystalline materials with desired properties.

Host-Guest Systems Utilizing the Dicarboxylate Moiety

While the dicarboxylate moiety is a common feature in host-guest chemistry, specific examples utilizing this compound or its derivatives as the primary host molecule are not widely reported in the available literature. Host-guest chemistry typically involves a larger host molecule with a cavity encapsulating a smaller guest molecule. The pyran dicarboxylate structure itself does not form a conventional cavity.

However, in the context of its coordination polymers and metal-organic frameworks, the porous structures formed can act as hosts for small molecules. The cavities and channels within the crystalline lattice of these supramolecular assemblies can potentially encapsulate guest molecules, such as solvents. The structural analysis of some chelidonate-based coordination polymers reveals the presence of water molecules within the crystal lattice that are not directly coordinated to the metal center, acting as guest molecules within the hydrogen-bonded network. mdpi.com

Development of Catalytic Systems

The application of this compound and its derivatives in the development of catalytic systems is an emerging area. While the compound itself is not typically used as a direct catalyst, its metal complexes show potential in this field.

Metal complexes derived from ligands structurally similar to chelidonic acid, such as pyridine-2,6-dicarboxylic acid, have been explored for their catalytic and biological activities. The ester functions in related polydentate pincer ligands have been noted for their application in catalysis. mdpi.com

More directly, organometallic complexes incorporating the chelidonate ligand have been synthesized. For example, new ruthenium(II) complexes with 4-oxo-4H-pyran-2,6-dicarboxylic acid have been developed and characterized. rsc.orgresearchgate.net While the primary focus of the cited research was on their biological activity, the creation of such stable, well-defined metal complexes is a prerequisite for their exploration as catalysts. The structure of these complexes, often featuring a distorted octahedral geometry around the metal center, provides a framework for potential catalytic transformations.

Additionally, in a related context, naturally occurring biopolymers have been used as catalysts for the synthesis of 4H-pyran derivatives, indicating the relevance of this heterocyclic scaffold in catalytic reaction design. nih.gov

Ligand Design in Homogeneous and Heterogeneous Catalysis

The dicarboxylate structure of 4-oxo-4H-pyran-2,6-dicarboxylic acid makes it an effective polydentate ligand capable of coordinating with a wide array of metal ions. This coordinating versatility is fundamental to its application in ligand design for catalysis. Research has demonstrated its ability to form stable complexes with various transition metals, which is a prerequisite for developing new catalysts.

For instance, new organometallic ruthenium(II) complexes have been synthesized using 4-oxo-4H-pyran-2,6-dicarboxylic acid as a dibasic bidentate ligand. rsc.org In these complexes, the ligand chelates to the ruthenium center, creating a stable framework that can be explored for catalytic activities. rsc.org The ability of the pyran dicarboxylate dianion to act as a bridging ligand between two, three, or even four metal centers allows for the construction of one-, two-, and three-dimensional coordination polymers. nih.govmdpi.com These metal-organic frameworks (MOFs) are of significant interest in heterogeneous catalysis due to their high surface area and well-defined active sites. The structural diversity of its metal complexes, which includes the formation of cyclic units and complex hydrogen-bonded frameworks, showcases its remarkable potential as a foundational component in designing sophisticated catalytic systems. nih.gov

While direct catalytic applications are an emerging area of study, the fundamental coordination chemistry of this pyran derivative with metals like copper, manganese, cadmium, and cobalt establishes its role as a versatile platform for ligand design. nih.govresearchgate.net

Precursor for Catalyst Development and Immobilization

Beyond its direct use as a ligand, this compound serves as a strategic precursor for the development of more complex catalytic systems. Its chemical structure can be modified to produce advanced ligands and catalysts, including those suitable for immobilization on solid supports.

A key application is its role as a starting material for synthesizing derivatives that can be incorporated into heterogeneous catalysts. For example, the related compound pyridine-2,6-dicarboxylic acid has been used to create copper(II) complexes that are then encapsulated within the nanocavities of zeolite-X. iau.ir This process yields a nanocomposite material that functions as a stable and reusable heterogeneous catalyst for oxidation reactions, demonstrating a clear pathway for how pyran-based ligands can be immobilized. iau.ir

Furthermore, 4-oxo-4H-pyran-2,6-dicarboxylic acid is a precursor to 2,6-dicyano-4-pyrone. This dicyano derivative is a building block for synthesizing novel heterocyclic triads, which are noted as promising ligands for creating new coordination compounds with potential catalytic applications. This multi-step synthetic pathway highlights the role of the parent pyran dicarboxylic acid as a foundational molecule for generating a broader family of specialized ligands and catalysts.

Applications in Chelation and Sequestration Technologies

The presence of two carboxylate groups and a pyran ring oxygen atom provides multiple binding sites, making 4-oxo-4H-pyran-2,6-dicarboxylic acid an excellent chelating agent. Its ability to form stable, multi-point coordinate bonds with metal ions is the basis for its utility in chelation and sequestration technologies, which are critical for metal ion removal, detection, and management.

The deprotonated form, 4-oxo-4H-pyran-2,6-dicarboxylate, exhibits remarkable coordinating versatility and forms structurally diverse complexes with a wide range of metal ions. nih.gov Detailed crystallographic studies have revealed its ability to bind with various metals, creating an array of complex structures. This inherent affinity for metal ions makes it a strong candidate for applications aimed at sequestering metals from various media. The table below summarizes some of the documented metal complexes, illustrating the compound's broad chelation capabilities. nih.gov

| Metal Ion | Complex Formula | Structural Features |

| Beryllium(II) | Be(H₂O)₄ | Three-dimensional hydrogen-bonded framework. |

| Calcium(II) | (N₂H₆)[Ca(C₇H₂O₆)₂(H₂O)₂] | Hydrogen-bonded sheets linked into a 3D framework by cations. |

| Manganese(II) | [Mn₂(C₇H₂O₆)₂(H₂O)₈]·4H₂O | Cyclic centrosymmetric units linked into a 3D framework. |

| Copper(II) | [Cu(C₇H₂O₆)(H₂O)₄] | One-dimensional coordination polymer. |

| Cadmium(II) | [Cd(C₇H₂O₆)(H₂O)₂]·H₂O | Three-dimensional coordination polymer. |

This table is based on research findings on the coordinating versatility of the 4-oxo-4H-pyran-2,6-dicarboxylate dianion. nih.gov

Utility in Analytical Reagent Development and Chemical Probes

In the field of analytical chemistry, 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) is utilized both as a reference material and as a precursor for molecules with specific analytical functions. It is commercially available as an analytical standard, indicating its use in the calibration and validation of analytical methods such as HPLC and GC. nacchemical.comsigmaaldrich.com

A significant application is its use as a precursor to pyran-4-one (γ-pyrone) through thermal decarboxylation. nacchemical.comwisconsin.edu Pyran-4-one is a molecule of interest in laser spectroscopy studies, where its well-defined electronic structure serves as a benchmark for testing and refining excited-state computational methods. wisconsin.edu

While the parent compound itself is not widely used as a direct chemical probe, its structural framework is relevant to the design of fluorescent sensors. For example, derivatives of dicyanomethylene-4H-pyran (DCM) are well-known fluorophores whose intramolecular charge transfer (ICT) properties are exploited to create probes for detecting ions and reactive oxygen species. nih.gov Furthermore, the closely related pyridine-2,6-dicarboxylic acid has been successfully employed as a "turn-off" fluorescent chemosensor for the selective detection of copper(II) ions, showcasing the potential of this type of dicarboxylate scaffold in sensor development. researchgate.net

Building Block in Organic Synthesis beyond Pyran Derivatives

This compound is a versatile building block in organic synthesis, enabling the creation of a variety of heterocyclic structures that extend beyond simple pyran derivatives. Its pyran ring can undergo transformations, allowing access to different heterocyclic systems, and its carboxyl groups can be modified or removed to yield other functional molecules.

One of the most notable transformations is the conversion of the pyran ring into a pyridine ring. The reaction of 2,6-disubstituted-4-pyrones (derived from the parent acid) with ammonia (B1221849) leads to the formation of 2,6-disubstituted-4-pyridines. This ring transformation is a powerful synthetic tool for accessing the pyridine scaffold from a pyran precursor.

Another significant reaction involves the ring-opening of its derivatives. For instance, 2,6-dicyano-4-pyrone, which is synthesized from 4-oxo-4H-pyran-2,6-dicarboxylic acid, reacts with hydrazines. This reaction proceeds not through a simple substitution but via the opening of the pyrone ring, ultimately yielding pyrazolylacetic acid hydrazides. This transformation provides a pathway to pyrazole (B372694) derivatives, demonstrating the utility of the pyran structure as a masked precursor for other important heterocycles.

Finally, the compound can undergo straightforward decarboxylation to produce pyran-4-one. nacchemical.comwisconsin.edu This reaction provides an efficient route to the core pyran-4-one structure, which is itself a valuable starting material for further synthetic elaborations.

| Starting Material Derivative | Reagent(s) | Product Class | Transformation Type |

| 2,6-bis(hetaryl)-4-pyrone | Ammonia | 2,6-bis(hetaryl)-4-pyridine | Ring Transformation |

| 2,6-dicyano-4-pyrone | Hydrazine / Phenylhydrazine | Pyrazolylacetic acid hydrazide | Ring Opening |

| 4-oxo-4H-pyran-2,6-dicarboxylic acid | Heat | Pyran-4-one | Decarboxylation |

Future Directions and Emerging Research Avenues for 4h Pyran 2,6 Dicarboxylic Acid

Innovations in Sustainable and Economical Synthetic Routes

The development of sustainable and economically viable synthetic routes for 4H-Pyran-2,6-dicarboxylic acid, also known as chelidonic acid, is a key focus of current research. Traditional chemical syntheses, such as the Claisen condensation of diethyl oxalate (B1200264) and acetone (B3395972) followed by hydrolysis and cyclization, often require harsh conditions and multiple steps. wisconsin.edu A common laboratory method involves the acidic hydrolysis of its ester derivative, dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate. While effective, these chemo-synthetic routes can present environmental challenges due to the use of strong acids and bases.

Innovations are shifting towards greener chemistry principles, emphasizing the use of renewable feedstocks and biocatalysis. A significant advancement is the direct synthesis of the related 2-pyrone-4,6-dicarboxylic acid from abundant and renewable plant-derived materials like gallic acid and tannic acid. This approach, involving oxidative cleavage, represents a more sustainable pathway. Furthermore, the integration of biocatalysis, inspired by microorganisms that use this pyran structure as a metabolic intermediate, offers a highly sustainable strategy. Metabolic engineering of microbes such as Escherichia coli to produce valuable chemicals from simple sugars is a well-established strategy that could be applied to the overproduction of this compound. These biological routes operate under mild conditions (e.g., neutral pH and 30°C) and utilize renewable feedstocks, making them attractive alternatives to traditional chemical methods.

Below is a comparative table of synthetic approaches:

| Synthesis Strategy | Starting Materials | Key Features | Sustainability Profile |

| Classic Condensation | Diethyl oxalate, Acetone | Multi-step process involving Claisen condensation, hydrolysis, and cyclization. wisconsin.edu | Lower; relies on petrochemical feedstocks and potentially harsh reagents. |

| Ester Hydrolysis | Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate | Acid-catalyzed hydrolysis to yield the dicarboxylic acid. | Moderate; use of strong acids presents environmental and handling considerations. |

| Biocatalysis/Biosynthesis | Lignin-derived compounds, Sugars | Utilizes natural metabolic pathways in microorganisms or engineered microbes. | High; uses renewable feedstocks and operates under mild, environmentally friendly conditions. |

Exploration of Novel Reactivity Patterns and Undiscovered Chemical Transformations

The unique structure of this compound, featuring a pyrone core with two carboxylic acid groups, provides a platform for exploring diverse chemical transformations. The carboxylic acid functionalities are versatile handles for derivatization into esters, amides, or nitriles, opening pathways to a wide array of substituted pyran analogs. For instance, the esterification of chelidonic acid is a common first step in the synthesis of more complex molecules like podands, which are acyclic crown ether analogues. arkat-usa.org

Beyond simple derivatization, the pyran ring itself participates in significant chemical reactions. It serves as a key precursor in the synthesis of pharmaceutically relevant scaffolds such as bridged morpholines. rsc.org This transformation involves the reduction of the pyran ring to its tetrahydro-2H-pyran derivative, followed by thermolytic cyclization. rsc.org The compound also undergoes thermal decarboxylation to produce 4-pyrone, a valuable chemical intermediate. wisconsin.eduwikipedia.org

Future research is expected to delve into less explored reactivity patterns. The electron-deficient nature of the pyrone ring, due to the presence of two electron-withdrawing carboxylic acid groups, suggests potential for reactivity in inverse-electron-demand Diels-Alder reactions. Additionally, its capacity to act as a di-anionic ligand allows it to participate in polymerization reactions, such as the interfacial reaction with organotin dihalides to form novel organotin polyesters. tandfonline.com A summary of key transformations is presented below.

| Reaction Type | Reagents/Conditions | Product Class | Reference |

| Esterification | Alcohols, Acid catalyst | Dialkyl 4-oxo-4H-pyran-2,6-dicarboxylates | arkat-usa.org |

| Reduction & Cyclization | H₂, Pd/C; Thermolysis | Bridged Morpholines | rsc.org |

| Decarboxylation | Heat, Copper catalyst | 4-Pyrone | wisconsin.eduwikipedia.org |

| Polymerization | Organotin dihalides | Organotin Polyesters | tandfonline.com |

Integration into Advanced Functional Materials with Tunable Properties

The bifunctional nature of this compound makes it an excellent building block for the construction of advanced functional materials with tailored properties. Its two carboxylic acid groups can act as versatile linkers, enabling its integration into a variety of supramolecular structures and polymers.

A particularly promising area is its use in the design of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The chelidonate dianion demonstrates remarkable coordinating versatility, binding to a wide range of metal ions including zinc, copper, manganese, and cadmium. researchgate.netmdpi-res.com This leads to the formation of materials with diverse structural dimensionalities, from 1D chains to complex 3D frameworks. researchgate.netmdpi-res.commdpi.com The properties of these materials can be tuned by selecting different metal centers and co-ligands, influencing their spectroscopic, magnetic, or redox behaviors. mdpi-res.com For example, coordination polymers incorporating lanthanide ions with this compound have been investigated for their photoluminescent properties.

The molecule is also a valuable component in the synthesis of functional polymers. It has been used to create organotin polyesters, which have shown potential as anticancer agents. tandfonline.com Furthermore, its potential for creating biobased and biodegradable polyesters aligns with the growing demand for sustainable materials. The ability to form extensive intermolecular hydrogen bonding networks is another key feature, facilitating the creation of stable, crystalline supramolecular assemblies. researchgate.netescholarship.org

Interdisciplinary Research Opportunities in Chemical Sciences

The multifaceted nature of this compound creates numerous opportunities for interdisciplinary research, bridging organic synthesis, inorganic chemistry, materials science, and biochemistry.

Medicinal Chemistry and Chemical Biology: The compound and its derivatives are of significant interest for their biological activities. Its use as a precursor for bridged morpholines, which are valuable for synthesizing kinase inhibitors, highlights the link between synthetic chemistry and drug discovery. rsc.org Investigations into organotin polymers containing chelidonic acid for anticancer applications, and pyran ester derivatives for potential antidiabetic effects, require close collaboration between synthetic chemists and biologists to evaluate efficacy and mechanisms of action. tandfonline.comresearchgate.netnih.gov

Materials Science and Inorganic Chemistry: The design of novel coordination polymers and MOFs is a prime example of interdisciplinary synergy. The synthesis of these materials, which involves reacting the organic linker with various metal salts, combines principles of coordination chemistry with materials engineering to target specific properties like porosity, luminescence, or magnetism. researchgate.netmdpi-res.com